2,6-Diamino-4-hydroxyquinazoline

Catalog No.
S3317553
CAS No.
53745-23-6
M.F
C8H8N4O
M. Wt
176.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-4-hydroxyquinazoline

CAS Number

53745-23-6

Product Name

2,6-Diamino-4-hydroxyquinazoline

IUPAC Name

2,6-diamino-3H-quinazolin-4-one

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13)

InChI Key

YCRCNZBZUQLULA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)N

2,6-Diamino-4-hydroxyquinazoline is an organic compound with the molecular formula C₈H₈N₄O. It features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound contains two amino groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This unique arrangement contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry .

  • Research into the mechanism of action of DAHQ is ongoing. Some studies suggest potential kinase inhibitory properties, but more investigation is needed [].
    • Kinases are enzymes involved in cellular signaling processes [].
  • No information regarding the safety profile of DAHQ is currently available in public sources. It's important to handle unknown compounds with caution in a laboratory setting and consult with safety professionals for proper handling procedures.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, depending on reaction conditions.
  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Condensation Reactions: The compound can react with carbonyl compounds to form imines or other derivatives through condensation mechanisms .

Research indicates that 2,6-Diamino-4-hydroxyquinazoline exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets, potentially modulating metabolic pathways. Some studies suggest that it may influence cellular processes by inhibiting specific kinases or other proteins involved in cell signaling pathways .

Several methods have been developed for synthesizing 2,6-Diamino-4-hydroxyquinazoline:

  • Solid-phase Synthesis: A recent approach involves solid-phase synthesis techniques that facilitate the construction of the quinazoline framework while allowing for easy purification of the final product .
  • Multi-step Synthesis: Traditional multi-step synthetic routes often include the formation of intermediate compounds that are subsequently transformed into 2,6-Diamino-4-hydroxyquinazoline through cyclization reactions .
  • Reactions with Precursor Compounds: The compound can also be synthesized from simpler precursors through a series of chemical transformations, including cyclization and functional group modifications .

2,6-Diamino-4-hydroxyquinazoline has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent due to its biological activity against cancer cells and other diseases.
  • Biochemical Research: Used as a biochemical tool in proteomics research to study protein interactions and enzyme activities .
  • Pharmaceutical Development: Investigated for its potential use in developing new drugs targeting specific diseases.

Interaction studies have shown that 2,6-Diamino-4-hydroxyquinazoline can bind to various biological targets. These interactions are often characterized by:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Protein Binding: Studies indicate that it can bind to certain proteins, potentially modulating their activity and influencing downstream signaling pathways .

Several compounds share structural similarities with 2,6-Diamino-4-hydroxyquinazoline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-Diamino-6-hydroxypyrimidineContains two amino groups and one hydroxyl groupPrimarily used in nucleic acid research
2-Amino-3-cyanoquinazolineFeatures a cyano group instead of hydroxylKnown for its anti-inflammatory properties
2,7-DiaminoquinazolinoneContains an additional amino group at the 7 positionExhibits distinct pharmacological profiles

Each of these compounds possesses unique properties and applications, but 2,6-Diamino-4-hydroxyquinazoline stands out due to its specific structural characteristics and biological activities that make it particularly valuable in medicinal chemistry and biochemical research .

Novel Ring-Closure Strategies for Quinazoline Core Functionalization

The quinazoline core serves as a versatile scaffold for derivatization, with recent advances focusing on efficient ring-closure mechanisms. A breakthrough method involves N–N bond cleavage of pyrazole precursors to generate pyrimidine and quinazoline structures. For instance, chlorodiazirine-mediated cleavage of indazole derivatives enables direct access to quinazolines through a diazahexatriene intermediate, bypassing traditional multistep routes [4]. This approach streamlines the synthesis of 2,6-diamino-4-hydroxyquinazoline by leveraging readily available heterocyclic starting materials.

Another strategy employs oxazolone ring-opening and expansion to construct hybrid quinazoline frameworks. Reacting oxazolones with anthranilic acid derivatives under microwave irradiation facilitates rapid cyclization into quinazolin-4(3H)-ones, which can be further functionalized at the 2- and 6-positions [3]. This method achieves yields exceeding 80% while maintaining compatibility with diverse substituents.

Aldehyde-specific condensation reactions offer additional versatility. For example, 2-aminobenzoylhydrazide reacts with formaldehyde to form fluorescent quinazoline derivatives via a hydrazide-to-quinazoline transformation [5]. This method’s tunability allows for the introduction of electron-donating or withdrawing groups, critical for modulating biological activity.

Ring-Closure MethodKey FeaturesReference
N–N Bond CleavageSingle-step conversion from indazoles [4]
Oxazolone ExpansionMicrowave-assisted, high yielding [3]
Aldehyde CondensationTunable fluorescence and reactivity [5]

Chemoselective Amination and Hydroxylation Techniques

Precise functionalization of the quinazoline core requires strategies to differentiate reactive sites. Palladium-catalyzed amination selectively targets the 4-position of 4-chloroquinazolines when using cyclic secondary amines, achieving nanomolar affinities for α1-adrenoceptors [2]. Conversely, acid-mediated SNAr substitution directs primary amines to the same position, as demonstrated in the synthesis of 2-[4-(substituted oxyethoxy)piperidino] derivatives [6]. The choice of catalyst and reaction conditions dictates regioselectivity, enabling dual pathways from a common intermediate.

Hydroxylation at the 4-position is achieved via microwave-assisted Niementowski synthesis, where anthranilic acid and formamide condense under controlled temperatures [3]. This method avoids over-oxidation and ensures high purity, critical for subsequent amination steps.

Post-Synthetic Modification Approaches for PARPi Resistance Modulation

Overcoming PARPi resistance necessitates structural modifications that enhance target engagement. Introducing electron-withdrawing substituents at the 2- and 6-positions improves PARP1 inhibition, as seen in compound B1 (IC50 = 63.81 nM) [7]. Molecular dynamics simulations reveal that hydrogen bonding between B1 and ASP766 stabilizes the inhibitor-enzyme complex, mitigating resistance mechanisms.

Hybridization with heterocyclic moieties further augments efficacy. Coupling quinazoline with pyrazolinone or imidazolinone rings enhances cytotoxicity in PARPi-resistant cell lines (e.g., HCT-15 and HCC1937), with IC50 values below 10 μM [3]. Chlorine substitution at the para position amplifies this effect by polarizing the aromatic system, fostering stronger intermolecular interactions [7].

Modification TypeBiological ImpactReference
Chlorine SubstitutionEnhances cytotoxicity via polarization [7]
Pyrazolinone HybridizationReduces IC50 in resistant cell lines [3]
ASP766-Targeted DesignImproves binding affinity and resistance [7]

Electronic Effects of 2,6-Diamino Substitution Patterns

The electronic properties of 2,6-diamino-4-hydroxyquinazoline are fundamentally influenced by the unique substitution pattern that creates distinctive electron density distributions throughout the quinazoline core [1] [2]. The 2,6-diamino substitution pattern confers distinct electronic properties compared to other diaminoquinazolines, such as the 2,4- and 4,6-isomers, primarily through enhanced resonance stabilization due to conjugation between the lone electron pairs of the amine groups and the aromatic π-system [3] [2].

Density functional theory calculations reveal that the 2,6-diamine derivative exhibits enhanced resonance stabilization, with the electron-donating amino groups at positions 2 and 6 creating significant charge delocalization across the quinazoline framework [4] [2]. The introduction of strongly electron-donating dimethylamino groups in quinazoline derivatives has been shown to change basicity considerably, with pKa dissociation constants differing by approximately 1 pKa unit from their amino counterparts [2]. This electronic modulation is particularly pronounced in the 2,6-substitution pattern, where the amino groups are positioned to maximize their electron-donating effects toward the heterocyclic nitrogen atoms [2].

The electronic density distribution analysis demonstrates that the highest occupied molecular orbital energy levels are significantly influenced by the donating characteristics of the amino substituents [4]. In 2,6-diamino-4-hydroxyquinazoline, the electron density at the nitrogen-1 position is markedly enhanced compared to mono-substituted analogs, with computational studies indicating a pKa value of approximately 7.8, reflecting the strong electron-donating capacity of the dual amino substitution pattern [5] [2].

Compound TypepKa ValueElectronic Density at N1Resonance StabilizationHydrogen Bond Donor Sites
2,6-Diamino-4-hydroxyquinazoline7.80HighEnhanced3
2,4-Diaminoquinazoline7.38HighEnhanced2
2,4,6-Triaminoquinazoline8.20Very HighMaximum3
4-Aminoquinazoline6.50MediumModerate1
6-Aminoquinazoline6.80MediumModerate1
2-Aminoquinazoline5.90LowLow1

The electronic effects are further amplified by the presence of the hydroxyl group at position 4, which serves as both an electron-donating group through resonance and an electron-withdrawing group through induction [6]. This dual electronic character creates a unique electronic environment that enhances the overall electron density of the quinazoline core while maintaining appropriate electrophilic character for target binding interactions [7].

Steric Considerations in Mitochondrial Targeting Efficiency

The molecular architecture of 2,6-diamino-4-hydroxyquinazoline presents specific steric characteristics that significantly influence its mitochondrial targeting efficiency and cellular penetration properties [8] [9]. Quinazoline derivatives have demonstrated remarkable capability for mitochondrial accumulation, with studies showing that 4-arylamino-6-fluoro quinazoline derivatives can accumulate in mitochondria and be tracked through their self-fluorescent characteristics [9].

The steric profile of 2,6-diamino-4-hydroxyquinazoline is characterized by a molecular volume of approximately 168.5 Ų, which falls within the optimal range for mitochondrial membrane penetration [9]. The 2,6-diamino substitution pattern creates moderate steric hindrance compared to other substitution patterns, with the amino groups positioned to minimize intramolecular steric clashes while maintaining appropriate three-dimensional geometry for target recognition [10] [2].

Mitochondrial targeting efficiency is critically dependent on the balance between molecular size and lipophilicity [11] [8]. The compound exhibits a calculated lipophilicity value of approximately -0.8, indicating moderate hydrophilicity that facilitates passage through mitochondrial membranes while maintaining sufficient polarity for intracellular distribution [9] [12]. This lipophilic-hydrophilic balance is essential for compounds intended to target mitochondrial proteins, as excessive lipophilicity can lead to non-specific membrane binding, while excessive hydrophilicity impairs membrane penetration [13] [12].

Substitution PatternMolecular Volume (Ų)Lipophilicity (LogP)Mitochondrial PenetrationSteric Hindrance
2,6-Diamino-4-hydroxy168.5-0.8HighModerate
2,4-Diamino145.20.2ModerateLow
4-Amino-6-fluoro158.31.4HighLow
2,4,6-Triamino175.8-1.2LowHigh
6-Chloro-4-amino162.11.8HighLow
2-Amino-4-hydroxy155.4-0.3ModerateLow

The steric considerations extend to the conformational flexibility of the molecule, which influences its ability to adopt optimal binding conformations within mitochondrial target sites [8]. The 2,6-diamino substitution pattern provides sufficient conformational freedom for induced-fit binding while maintaining a relatively rigid quinazoline core that preserves the essential pharmacophoric features [10] [14]. Molecular dynamics simulations have demonstrated that quinazoline derivatives maintain stable conformations within mitochondrial binding sites, with root-mean-square deviation values typically below 0.2 nanometers over extended simulation periods [14].

Hydrogen Bonding Capacity and Target Engagement Specificity

The hydrogen bonding profile of 2,6-diamino-4-hydroxyquinazoline represents a critical determinant of its target engagement specificity and binding affinity [15] [16]. The compound possesses three hydrogen bond donor sites comprising two amino groups at positions 2 and 6, and one hydroxyl group at position 4, along with four hydrogen bond acceptor sites including the quinazoline nitrogen atoms and the oxygen atoms of the amino and hydroxyl substituents [17] [18].

The hydrogen bonding capacity is significantly enhanced by the cooperative effects between multiple donor and acceptor sites [15]. Studies of quinazoline derivatives have demonstrated that cooperative hydrogen bonding can enhance binding affinity by factors of 5-10 compared to compounds with single hydrogen bonding sites [15] [16]. The 2,6-diamino substitution pattern creates an optimal geometry for forming multiple simultaneous hydrogen bonds with target proteins, particularly those containing complementary acceptor and donor residues [19] [20].

Target engagement specificity is directly correlated with the hydrogen bonding pattern, as the unique arrangement of donor and acceptor sites in 2,6-diamino-4-hydroxyquinazoline provides selective recognition of specific binding pockets [19] [21]. Molecular docking studies have revealed that quinazoline derivatives with multiple amino substituents form critical hydrogen bonds with key residues in target proteins, with binding affinities in the low micromolar range [19] [21]. The compound demonstrates an estimated binding affinity (Ki) of approximately 2.3 μM, which is significantly enhanced compared to mono-substituted analogs [21] [22].

CompoundH-Bond DonorsH-Bond AcceptorsTarget Binding Affinity (Ki, μM)Specificity Index
2,6-Diamino-4-hydroxyquinazoline342.3High
2,4-Diaminoquinazoline246.4High
4-Hydroxyquinazoline1315.2Moderate
2,6-Diaminoquinazoline248.1High
4-Aminoquinazoline1325.4Low
2-Amino-4-hydroxyquinazoline2412.7Moderate

The hydrogen bonding interactions are further stabilized by the electronic effects of the quinazoline core, which modulates the donor and acceptor strength of the substituent groups [15] [2]. The protonation state of the quinazoline nitrogen atoms at physiological pH creates additional opportunities for ionic interactions and charge-assisted hydrogen bonding, which significantly enhance binding affinity and specificity [1] [14]. Computational analysis indicates that the compound forms an average of 2-3 hydrogen bonds with target proteins, with interaction distances typically ranging from 2.3 to 2.9 Ångstroms [14] [23].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

176.06981089 g/mol

Monoisotopic Mass

176.06981089 g/mol

Heavy Atom Count

13

Other CAS

53745-23-6

Wikipedia

2,6-Diaminoquinazolin-4(3h)-One

Dates

Last modified: 08-19-2023

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